molecular formula C14H8F2O2S B12515269 4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one

4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one

Cat. No.: B12515269
M. Wt: 278.28 g/mol
InChI Key: DTDAOJTXANQOHK-UHFFFAOYSA-N
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Description

4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions, a phenylthio group at the 3 position, and a lactone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and thiophenol.

    Formation of the Isobenzofuran Ring: The isobenzofuran ring can be formed through cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the lactone ring.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.

    Attachment of the Phenylthio Group: The phenylthio group can be introduced through nucleophilic substitution reactions, where thiophenol reacts with the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives using reducing agents like lithium aluminum hydride (LAH).

    Substitution: Nucleophilic substitution reactions can replace the phenylthio group with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thiophenol, amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, thiols.

    Substitution: Various substituted isobenzofurans.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms and phenylthio group may play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Difluoro-3-(methylthio)isobenzofuran-1(3H)-one: Similar structure with a methylthio group instead of a phenylthio group.

    4,5-Difluoro-3-(phenylthio)phthalide: Similar structure with a phthalide ring instead of an isobenzofuran ring.

    4,5-Dichloro-3-(phenylthio)isobenzofuran-1(3H)-one: Similar structure with chlorine atoms instead of fluorine atoms.

Uniqueness

4,5-Difluoro-3-(phenylthio)isobenzofuran-1(3H)-one is unique due to the presence of both fluorine atoms and a phenylthio group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

Molecular Formula

C14H8F2O2S

Molecular Weight

278.28 g/mol

IUPAC Name

4,5-difluoro-3-phenylsulfanyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H8F2O2S/c15-10-7-6-9-11(12(10)16)14(18-13(9)17)19-8-4-2-1-3-5-8/h1-7,14H

InChI Key

DTDAOJTXANQOHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2C3=C(C=CC(=C3F)F)C(=O)O2

Origin of Product

United States

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